4-(2-Methoxyphenyl)piperidine-2,6-dione
Description
4-(2-Methoxyphenyl)piperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core substituted with a 2-methoxyphenyl group at the 4-position. The methoxy group (-OCH₃) is an electron-donating substituent that influences the compound’s electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H13NO3/c1-16-10-5-3-2-4-9(10)8-6-11(14)13-12(15)7-8/h2-5,8H,6-7H2,1H3,(H,13,14,15) |
InChI Key |
BETLGRQOGWEUQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The piperidine-2,6-dione scaffold is highly versatile, with modifications at the 3-, 4-, or nitrogen positions leading to diverse pharmacological and physicochemical properties. Below is a comparative analysis of 4-(2-Methoxyphenyl)piperidine-2,6-dione with structurally related compounds:
Substituent Position and Electronic Effects
- 4-(4-Methoxyphenyl)-3,5-dicyano-2,6-piperidinedione (4i): Substituent: 4-Methoxyphenyl (para position) with additional cyano groups at 3- and 5-positions. Properties: Higher melting point (317–318°C) due to increased symmetry and intermolecular interactions. IR bands at 2256 cm⁻¹ (CN) and 1736 cm⁻¹ (C=O) indicate strong electron-withdrawing effects from cyano groups .
4-[2-(3,5-Dimethyl-2-oxo-cyclohexyl)-2-hydroxy-ethyl]piperidine-2,6-dione :
- Substituent: Cyclohexylidene ethyl group with hydroxyl and methyl groups.
- Properties: Detected via HPLC, bioassays, and spectrophotometry due to its complex structure. The hydroxyl group enhances solubility, while the cyclohexyl moiety increases lipophilicity .
- Contrast: The 2-methoxyphenyl group in the target compound lacks the hydroxyl functionality, likely reducing hydrogen-bonding capacity but improving metabolic stability.
Physicochemical and Structural Comparisons
Research Findings and Contradictions
- Synthetic Accessibility : and highlight the use of lithium nitride and radical chemistry for piperidine-dione synthesis, suggesting feasible routes for 4-(2-Methoxyphenyl)piperidine-2,6-dione preparation. However, steric effects from the ortho-methoxy group may require optimized conditions .
- Biological Relevance: Compounds with morpholino or halogen substituents (e.g., bromo, fluoro) show marked anticancer activity, whereas methoxy-substituted analogs are less explored . This gap indicates a need for targeted studies on the methoxy group’s role in apoptosis or kinase inhibition.
- Analytical Challenges : As seen in , methoxy groups complicate detection via spectrophotometry due to low UV absorption, necessitating HPLC for accurate quantification .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Methoxyphenyl)piperidine-2,6-dione, and what key reaction conditions influence its yield and purity?
- Methodological Answer : Synthesis typically involves coupling 2-methoxyaniline derivatives with a piperidine-2,6-dione scaffold. Key steps include nucleophilic substitution or Buchwald-Hartwig amination for aryl group introduction. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., Pd-based catalysts for cross-coupling) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. How is the crystal structure of 4-(2-Methoxyphenyl)piperidine-2,6-dione characterized, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with lattice parameters a = 7.465 Å, b = 9.088 Å, c = 11.118 Å. Stabilizing interactions include N–H···O hydrogen bonds between the piperidine-dione carbonyl groups and van der Waals interactions from the methoxyphenyl moiety. Computational tools like Mercury or OLEX2 are used for visualization .
Q. What initial biological screening methods are used to evaluate the activity of 4-(2-Methoxyphenyl)piperidine-2,6-dione?
- Methodological Answer : In vitro assays targeting cereblon (CRBN) binding (critical for immunomodulatory drug activity) are performed using fluorescence polarization or surface plasmon resonance (SPR). Cell viability assays (e.g., MTT in cancer lines) and proteasome degradation profiling (via Western blot) help identify downstream effects. Positive controls (e.g., lenalidomide) are essential for validation .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of 4-(2-Methoxyphenyl)piperidine-2,6-dione while minimizing side products?
- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design, can systematically vary temperature, solvent, and catalyst loading. For example, increasing Pd(OAc)₂ concentration from 2% to 5% may enhance cross-coupling efficiency. Monitoring reaction progress via LC-MS helps identify intermediates (e.g., brominated byproducts) for real-time adjustment. Microwave-assisted synthesis reduces reaction time and improves selectivity .
Q. How can contradictions in reported biological activities of 4-(2-Methoxyphenyl)piperidine-2,6-dione across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Orthogonal validation methods are recommended:
- Purity Analysis : HPLC with UV/Vis or HRMS to rule out impurities (e.g., 3-aminopiperidine-2,6-dione derivatives) .
- Structural Confirmation : XRD or 2D NMR (COSY, NOESY) to verify regiochemistry of the methoxyphenyl group .
- Biological Replication : Use isogenic cell lines or CRISPR-edited CRBN knockout models to confirm target specificity .
Q. What computational strategies predict the binding modes of 4-(2-Methoxyphenyl)piperidine-2,6-dione with cereblon, and how do they complement experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions between the compound’s dione ring and CRBN’s β-hairpin loop. Density Functional Theory (DFT) calculates electronic effects of the methoxy group on binding affinity. Synergy with cryo-EM or mutagenesis studies (e.g., Thr394Ala mutations) validates computational predictions .
Q. What analytical techniques identify degradation products of 4-(2-Methoxyphenyl)piperidine-2,6-dione under stressed conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by LC-HRMS/MS characterize degradation pathways. For example, oxidative stress (H₂O₂) may cleave the piperidine ring, forming glutarimide derivatives. Stability-indicating methods (e.g., USP <621>) ensure specificity. Accelerated stability testing (40°C/75% RH) informs storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
